molecular formula C13H20N2O4 B609774 Ornithine phenylacetate CAS No. 952154-79-9

Ornithine phenylacetate

Cat. No.: B609774
CAS No.: 952154-79-9
M. Wt: 268.31 g/mol
InChI Key: LRSYFEZBIMVWRY-VWMHFEHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ornithine phenylacetate involves the reaction of L-ornithine with phenylacetic acid. The process typically includes mixing an aqueous solution of L-ornithine with a solution of phenylacetic acid, followed by stirring and reacting the mixture. The product is then crystallized to obtain this compound in high yield and low impurities .

Industrial Production Methods: On an industrial scale, the preparation method remains similar but is optimized for higher yield and purity. The process involves precise control of reaction conditions such as temperature, pH, and concentration of reactants to ensure consistent quality and efficiency .

Comparison with Similar Compounds

Ornithine phenylacetate can be compared with other compounds used in the treatment of hyperammonemia and liver-related disorders:

This compound stands out due to its dual mechanism of action, involving both the conjugation of ammonia and the stimulation of glutamine synthetase activity, making it a unique and effective treatment option for hyperammonemia and hepatic encephalopathy .

Properties

CAS No.

952154-79-9

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

(2S)-2,5-diaminopentanoic acid;2-phenylacetic acid

InChI

InChI=1S/C8H8O2.C5H12N2O2/c9-8(10)6-7-4-2-1-3-5-7;6-3-1-2-4(7)5(8)9/h1-5H,6H2,(H,9,10);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1

InChI Key

LRSYFEZBIMVWRY-VWMHFEHESA-N

SMILES

C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)O.C(C[C@@H](C(=O)O)N)CN

Canonical SMILES

C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ornithine phenylacetate;  L-OP;  OCR-002;  OP;  L-Ornithine phenylacetate; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7.6 g (0.03 moles) of the L-ornithine benzoate was dissolved in 38 mL H2O and about 4.4 g of sodium phenyl acetate was dissolved 22 mL H2O. Subsequently, the sodium phenyl acetate solution was added to the L-ornithine benzoate solution and left to stir for about 10 minutes About 240 mL of IPA (8:2 IPA:H2O) was added and the solution stirred for 30 minutes before cooling to 4° C. A crystalline solid precipitated after about 3 hrs at 4° C. (L-ornithine phenyl acetate). The precipitate was isolated by vacuum filtration and washed with 48-144 mL of IPA. Yield: 57%
Name
L-ornithine benzoate
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Name
sodium phenyl acetate
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
Name
sodium phenyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
L-ornithine benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
240 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The phenyl acetate salt may optionally be prepared in solution using phenyl acetic acid and an appropriate base. This solution may be intermixed with L-ornithine benzoate to obtain L-ornithine phenyl acetate as described above. As an example, phenyl acetic acid may be intermixed with sodium hydroxide in isopropanol to obtain a solution of sodium phenyl acetate. The solution of sodium phenyl acetate can then be intermixed with a solution of L-ornithine benzoate. Alternatively, the phenyl acetate salt may optionally be isolated as a solid before intermixing with L-ornithine benzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
L-ornithine benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ornithine phenylacetate
Reactant of Route 2
Ornithine phenylacetate
Reactant of Route 3
Ornithine phenylacetate
Reactant of Route 4
Ornithine phenylacetate
Reactant of Route 5
Ornithine phenylacetate
Reactant of Route 6
Ornithine phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.